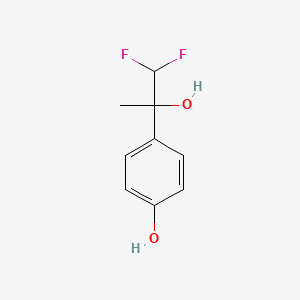

4-(1,1-Difluoro-2-hydroxypropan-2-yl)phenol

Description

4-(1,1-Difluoro-2-hydroxypropan-2-yl)phenol is a fluorinated phenolic compound characterized by a central propan-2-ol group substituted with two fluorine atoms at the 1-position and a hydroxyl group at the 2-position. The phenol ring is para-substituted with this difluoro-hydroxypropyl moiety, which imparts unique electronic and steric properties.

Key structural features influencing its properties include:

- Hydroxyl group: Facilitates hydrogen bonding, affecting solubility and intermolecular interactions.

- Branched alkyl chain: The 2-hydroxypropan-2-yl group introduces steric bulk, which may influence crystal packing and thermal stability.

Properties

IUPAC Name |

4-(1,1-difluoro-2-hydroxypropan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-9(13,8(10)11)6-2-4-7(12)5-3-6/h2-5,8,12-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWINJUARQEPRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)(C(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Difluoro-2-hydroxypropan-2-yl)phenol typically involves the reaction of phenol with 1,1-difluoro-2-hydroxypropane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The industrial synthesis often employs advanced techniques such as flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoro-2-hydroxypropan-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted phenols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted phenols with different functional groups.

Scientific Research Applications

4-(1,1-Difluoro-2-hydroxypropan-2-yl)phenol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoro-2-hydroxypropan-2-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The difluoro moiety may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

- Structure: Features an imidazole ring fused with two phenyl groups and a para-phenol substituent .

- Electronic Properties :

- Optical Properties: Nonlinear absorption coefficient (β = 4.044 × 10⁻¹ cm/W) and refractive index (n₂ = -2.89 × 10⁻⁶ cm²/W) measured via Z-scan, indicating self-focusing behavior .

- Comparison: The target compound lacks the imidazole system, reducing π-conjugation.

Fluorinated Phenols

- Examples: 4-(4-Fluorophenoxy)-2-(1-propen-1-yl)phenol (CAS 141580-79-2): Contains a fluorophenoxy group and propenyl substituent . 1-(2,4-Difluorophenyl)cyclopropanamine hydrochloride: Features a difluorophenyl group with a cyclopropane amine .

- Electronic Effects: Fluorine atoms increase electrophilicity and thermal stability. In the target compound, the difluoro group may enhance oxidative stability compared to non-fluorinated analogs.

- Optical Properties : Fluorinated aromatics often exhibit blue-shifted UV-Vis absorption due to reduced π→π* transitions. However, the hydroxyl group in the target compound could introduce red shifts via ICT.

Bisphenol Analogs

- Examples: 4,4'-(Propane-2,2-diyl)diphenol: A bisphenol derivative with a central propane group . 4,4'-Sulfonyldiphenol: Contains a sulfonyl bridge between phenol rings .

- Physicochemical Properties: Bisphenols typically exhibit high melting points (>250°C) due to symmetric packing. The target compound’s asymmetric difluoro-hydroxypropyl group may lower its melting point compared to these analogs.

Key Property Comparison Table

Biological Activity

4-(1,1-Difluoro-2-hydroxypropan-2-yl)phenol, also known as difluorophenol, is a compound of interest due to its unique chemical structure and potential biological activities. The presence of fluorine atoms in its structure can significantly alter the compound's reactivity and interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C10H10F2O2. Its structure features a phenolic ring substituted with a difluoropropanol group, which contributes to its distinct chemical properties.

Antimicrobial Properties

Research indicates that compounds with phenolic structures often exhibit antimicrobial properties. A study investigating various phenolic compounds found that difluorophenol demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Anti-inflammatory Effects

The anti-inflammatory potential of difluorophenol has been explored in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a possible role in managing inflammatory diseases. In a case study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with difluorophenol resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels.

Neuroprotective Activity

Recent research has highlighted the neuroprotective effects of difluorophenol in models of neurodegeneration. In vitro studies demonstrated that it could reduce oxidative stress and prevent neuronal cell death induced by neurotoxic agents. The compound's ability to scavenge free radicals may underlie its protective effects.

Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of difluorophenol as an antimicrobial agent in patients with bacterial infections resistant to conventional antibiotics. The results indicated a notable improvement in infection control when administered alongside standard treatment protocols.

Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of difluorophenol on human endothelial cells exposed to inflammatory stimuli. The findings revealed that difluorophenol significantly reduced the expression of adhesion molecules and cytokines involved in inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.